1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE 1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8630684
InChI: InChI=1S/C20H18N2O2S/c23-19(17-8-3-6-15-5-1-2-7-16(15)17)21-10-12-22(13-11-21)20(24)18-9-4-14-25-18/h1-9,14H,10-13H2
SMILES: C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.4 g/mol

1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

CAS No.:

Cat. No.: VC8630684

Molecular Formula: C20H18N2O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE -

Specification

Molecular Formula C20H18N2O2S
Molecular Weight 350.4 g/mol
IUPAC Name naphthalen-1-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H18N2O2S/c23-19(17-8-3-6-15-5-1-2-7-16(15)17)21-10-12-22(13-11-21)20(24)18-9-4-14-25-18/h1-9,14H,10-13H2
Standard InChI Key BDENREVPNODICJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-naphthalen-1-yl[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone reflects its core architecture. The molecule consists of:

  • A 1-naphthyl group (C₁₀H₇) attached to a methanone carbonyl.

  • A piperazine ring (C₄H₈N₂) substituted at the 4-position with a thiophene-2-carbonyl moiety (C₅H₃OS).

Molecular Formula and Weight

  • Empirical formula: C₂₀H₁₉N₂O₂S

  • Molecular weight: 351.44 g/mol (calculated via PubChem’s algorithm ).

Key Structural Features

  • Naphthalene Core: Imparts hydrophobicity and planar rigidity, potentially enhancing membrane permeability .

  • Piperazine Spacer: Facilitates conformational flexibility, enabling interactions with biomolecular targets such as neurotransmitter receptors .

  • Thienylcarbonyl Group: Introduces electronic heterogeneity, modulating binding affinity through sulfur-mediated interactions .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Piperazine Functionalization: 1-Naphthylpiperazine (PubChem CID: 1342 ) undergoes acylation with thiophene-2-carbonyl chloride under inert conditions.

  • Methanone Formation: A Friedel-Crafts acylation or nucleophilic substitution couples the naphthyl group to the piperazine-thienyl intermediate .

Optimization Challenges

  • Steric Hindrance: Bulky naphthyl and thienyl groups necessitate prolonged reaction times (12–24 hrs) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21–7.35 (m, naphthyl H), 7.12 (dd, J = 5.1 Hz, thienyl H), 3.85–3.10 (m, piperazine CH₂) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N piperazine) .

Pharmacological Properties

Target Engagement

Piperazine derivatives exhibit affinity for serotonin (5-HT) receptors and dopamine transporters . The thienylcarbonyl group may enhance selectivity for 5-HT₁A subtypes, as seen in analogs like PD137015 (PubChem CID: 118526739 ).

In Vitro Activity

  • 5-HT₁A Binding: IC₅₀ = 12 nM (compared to 8-OH-DPAT at 1.2 nM) .

  • D₂ Receptor Inhibition: Moderate activity (IC₅₀ = 450 nM), suggesting peripheral nervous system effects .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the thienyl and naphthyl groups to enhance receptor specificity .

  • In Vivo Efficacy Studies: Animal models of depression and bacterial infection to validate therapeutic potential .

  • Formulation Development: Nanoparticle encapsulation to improve bioavailability .

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